molecular formula C12H18ClF2NS B2493370 1-(2,4-Difluorophenyl)-3-ethylsulfanyl-N-methylpropan-2-amine;hydrochloride CAS No. 2418707-89-6

1-(2,4-Difluorophenyl)-3-ethylsulfanyl-N-methylpropan-2-amine;hydrochloride

Cat. No.: B2493370
CAS No.: 2418707-89-6
M. Wt: 281.79
InChI Key: RBNOUHUEBGGTOC-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-3-ethylsulfanyl-N-methylpropan-2-amine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a difluorophenyl group, an ethylsulfanyl group, and a methylpropan-2-amine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Difluorophenyl)-3-ethylsulfanyl-N-methylpropan-2-amine;hydrochloride typically involves multiple steps, starting with the preparation of the difluorophenyl intermediate. One common method involves the reaction of 2,4-difluorobenzene with an appropriate alkylating agent to introduce the ethylsulfanyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperatures, and specific catalysts to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorophenyl)-3-ethylsulfanyl-N-methylpropan-2-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,4-Difluorophenyl)-3-ethylsulfanyl-N-methylpropan-2-amine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-3-ethylsulfanyl-N-methylpropan-2-amine;hydrochloride involves its interaction with specific molecular targets. The difluorophenyl group can interact with aromatic residues in proteins, while the ethylsulfanyl group may form covalent bonds with thiol groups in enzymes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Difluorophenyl)-3-ethylsulfanyl-N-methylpropan-2-amine;hydrochloride
  • 1-(2,6-Difluorophenyl)-3-ethylsulfanyl-N-methylpropan-2-amine;hydrochloride
  • 1-(2,4-Difluorophenyl)-3-ethylsulfanyl-N-methylpropan-2-amine;hydrobromide

Uniqueness

1-(2,4-Difluorophenyl)-3-ethylsulfanyl-N-methylpropan-2-amine;hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-ethylsulfanyl-N-methylpropan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2NS.ClH/c1-3-16-8-11(15-2)6-9-4-5-10(13)7-12(9)14;/h4-5,7,11,15H,3,6,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNOUHUEBGGTOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC(CC1=C(C=C(C=C1)F)F)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClF2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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